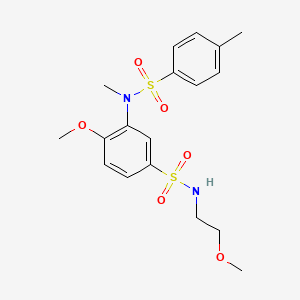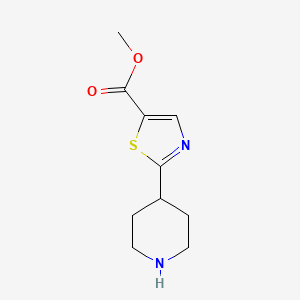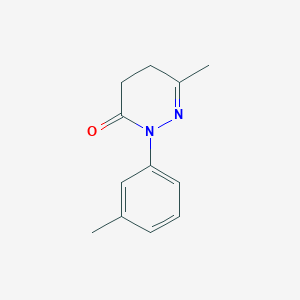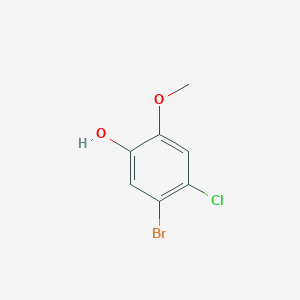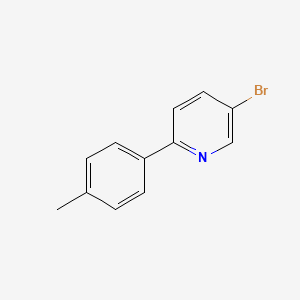methanamine CAS No. 867329-91-7](/img/structure/B3290758.png)
[4-(Propan-2-yl)phenyl](thiophen-2-yl)methanamine
Übersicht
Beschreibung
[4-(Propan-2-yl)phenyl](thiophen-2-yl)methanamine, also known as PTMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTMA belongs to the class of phenylalkylamines and has been shown to exhibit various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compounds in Drug Design
- Bioactive Properties : Heterocyclic compounds, including thiophene analogues, are pivotal in drug design due to their structural diversity and bioactive properties. These compounds have been explored for their potential in medicinal chemistry, particularly in the development of nucleobase, nucleoside analogues, and their significance in antiviral, antitumor, and antimycobacterial research (Ostrowski, 2022).
Modulation of Dopamine Receptors
- Neuropsychiatric Disorders : Research on dopamine D2 receptor ligands highlights the importance of aromatic and heteroaromatic compounds in treating neuropsychiatric disorders such as schizophrenia and Parkinson's disease. The structural components, including aromatic moieties and cyclic amines, play a critical role in the affinity and activity of these ligands (Jůza et al., 2022).
Environmental and Toxicological Studies
- Carcinogenicity Evaluation : The evaluation of thiophene analogues of carcinogens, like benzidine and 4-aminobiphenyl, has been conducted to understand their potential carcinogenicity. Such studies involve synthesizing and testing compounds for their activity in biological assays, indicating the complex relationship between chemical structure and biological activity (Ashby et al., 1978).
Chemical Inhibitors in Drug Metabolism
- Cytochrome P450 Enzymes : Research on chemical inhibitors of Cytochrome P450 isoforms in human liver microsomes sheds light on the selectivity and potency of inhibitors, crucial for understanding drug-drug interactions and metabolism. This research is vital for predicting the metabolic pathways of drugs and minimizing adverse reactions (Khojasteh et al., 2011).
Wirkmechanismus
Target of Action
It belongs to the class of organic compounds known as phenylmethylamines , which are known to interact with various biological targets.
Biochemical Pathways
Thiophene derivatives, however, are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(Propan-2-yl)phenylmethanamine . .
Eigenschaften
IUPAC Name |
(4-propan-2-ylphenyl)-thiophen-2-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NS/c1-10(2)11-5-7-12(8-6-11)14(15)13-4-3-9-16-13/h3-10,14H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCDKKPPNBPSIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C2=CC=CS2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzene, 1,2-difluoro-4-[2-(trimethylsilyl)ethynyl]-](/img/structure/B3290682.png)
![Methyl({[2-(methylsulfanyl)phenyl]methyl})amine](/img/structure/B3290697.png)

![4-benzyl-1-(4-bromothien-2-yl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B3290716.png)
![(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B3290718.png)
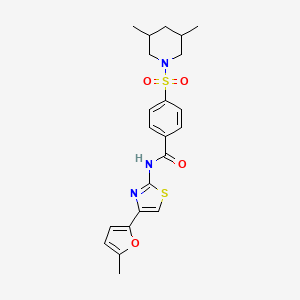
![N-{3-[1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}-4-methylbenzene-1-sulfonamide](/img/structure/B3290730.png)
